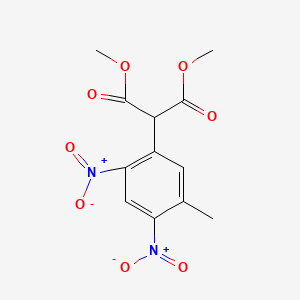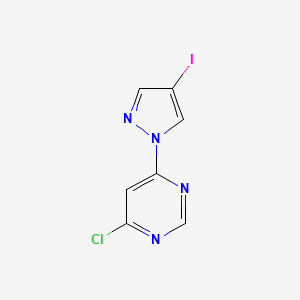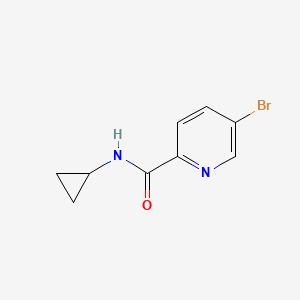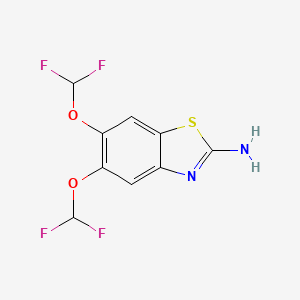
3-(4-三氟甲基苯基)苯酚
描述
3-(4-Trifluoromethylphenyl)phenol is a member of the class of (trifluoromethyl)benzenes that is p-cresol in which the methyl group is perfluorinated . It is a metabolite of the drug fluoxetine and has a role as a marine xenobiotic metabolite and a drug metabolite . It is also used in the synthesis of polymers and monomers .
Synthesis Analysis
Phenolic compounds, such as 3-(4-Trifluoromethylphenyl)phenol, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . The synthesis of these compounds involves methods of their synthetic elaboration in the laboratory . A series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .
Molecular Structure Analysis
The molecular formula of 3-(4-Trifluoromethylphenyl)phenol is C7H5F3O . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .
科学研究应用
高热稳定性和聚醚溶解性
Liu 等人(2004 年)的一项研究描述了双酚衍生物的合成及其在芳香族聚醚生产中的应用。这些聚合物表现出高热稳定性,在空气中 5% 失重时的温度高于 516°C。引入庞大的侧基提高了这些聚醚的溶解性,使其在高性能材料应用中具有潜在用途 (Liu 等人,2004 年)。
在质子耦合电子转移中的作用
Rhile 和 Mayer(2004 年)研究了氢键酚的氧化,导致苯氧基自由基的形成。这项研究有助于理解质子耦合电子转移 (PCET) 机制,该机制与各种化学和生物过程相关 (Rhile & Mayer,2004 年)。
在电化学技术中的应用
Kamiloğlu 等人(2018 年)合成了涉及 3-(4-{[3-(三氟甲基)苄基]氧基}苯基)丙-1-醇的新化合物,从而产生了新型酞菁。这些化合物在电化学技术中显示出潜力,表明在能量存储和转换等领域具有可能的应用 (Kamiloğlu 等人,2018 年)。
苯并恶嗪的可再生结构单元
Trejo-Machin 等人(2017 年)探索了作为酚类化合物的苯丙酸,作为增强分子对苯并恶嗪环形成反应性的可再生替代品。这项研究表明,使用衍生自 3-(4-三氟甲基苯基)苯酚的酚类化合物在创建生物基聚合物方面具有潜力 (Trejo-Machin 等人,2017 年)。
用于医药和杀虫剂中间体的改进合成
张志海(2010 年)专注于 3-三氟甲基苯酚的改进合成,强调其作为医药和杀虫剂生产中中间体的意义。优化的合成工艺可以提高收率和纯度,使制药和农业行业受益 (张志海,2010 年)。
全氟化合物的催化光解
Maruo 等人(1992 年)研究了全氟化低聚(对苯二烯)的光催化活性,用于水的还原光解和苯的光氧化成苯酚。这项研究提供了对氟化化合物(包括 3-(4-三氟甲基苯基)苯酚的衍生物)在光催化过程中的应用的见解 (Maruo 等人,1992 年)。
安全和危害
When handling 3-(4-Trifluoromethylphenyl)phenol, it is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations . It is also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, provide appropriate exhaust ventilation at places where dust is formed, and keep away from sources of ignition .
作用机制
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It is known that trifluoromethylbenzenes can interact with various biological targets, potentially influencing their function .
生化分析
Biochemical Properties
3-(4-Trifluoromethylphenyl)phenol plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and peroxidase. These interactions often involve the modulation of enzyme activity, either through inhibition or activation, depending on the specific context. The trifluoromethyl group in 3-(4-Trifluoromethylphenyl)phenol enhances its binding affinity to these enzymes, thereby influencing their catalytic efficiency .
Cellular Effects
The effects of 3-(4-Trifluoromethylphenyl)phenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. For instance, 3-(4-Trifluoromethylphenyl)phenol can modulate the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to counteract oxidative damage. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-(4-Trifluoromethylphenyl)phenol exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of their catalytic functions. For example, the trifluoromethyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex. This interaction can result in altered enzyme kinetics and changes in downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Trifluoromethylphenyl)phenol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperature or pH. Long-term studies have shown that 3-(4-Trifluoromethylphenyl)phenol can have sustained effects on cellular function, particularly in terms of maintaining antioxidant defenses and metabolic balance .
Dosage Effects in Animal Models
The effects of 3-(4-Trifluoromethylphenyl)phenol vary with different dosages in animal models. At low doses, the compound has been found to enhance antioxidant defenses and improve metabolic efficiency. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are often dose-dependent, with a clear threshold beyond which the compound’s benefits are outweighed by its toxicity .
Metabolic Pathways
3-(4-Trifluoromethylphenyl)phenol is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 3-(4-Trifluoromethylphenyl)phenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of 3-(4-Trifluoromethylphenyl)phenol is influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of 3-(4-Trifluoromethylphenyl)phenol is critical for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and antioxidant proteins. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biochemical effects .
属性
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMXVFQXBMAXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622080 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365426-93-3 | |
| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365426-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)






![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)
![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)

